![molecular formula C12H20 B13779866 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene CAS No. 67845-77-6](/img/structure/B13779866.png)
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene is an organic compound with the molecular formula C₁₀H₁₈ It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a 1-methylvinyl group attached to the cyclohexene ring
Vorbereitungsmethoden
The synthesis of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific details on reaction conditions and catalysts used are often proprietary to manufacturers .
Analyse Chemischer Reaktionen
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds, yielding saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene can be compared with other similar compounds, such as:
1,3,5-Trimethyl-1-cyclohexene: This compound has a similar structure but lacks the 1-methylvinyl group, which may result in different chemical reactivity and applications.
1,4,5-Trimethylcyclohexene: Another structurally related compound, differing in the position of the methyl groups, which can influence its physical and chemical properties.
Eigenschaften
67845-77-6 | |
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
1,3,4-trimethyl-5-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C12H20/c1-8(2)12-7-9(3)6-10(4)11(12)5/h6,10-12H,1,7H2,2-5H3 |
InChI-Schlüssel |
LLLZQCRAEFSLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(CC(C1C)C(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.